

# An In-depth Technical Guide to Fmoc-Photo-Linker: Properties, Specifications, and Applications

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## Compound of Interest

Compound Name: *Fmoc-Photo-Linker*

Cat. No.: *B064837*

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This guide provides a comprehensive overview of the **Fmoc-Photo-Linker**, a critical tool for researchers, scientists, and professionals in drug development. It details the linker's properties, specifications, and applications, with a focus on its use in solid-phase peptide synthesis (SPPS).

## Core Properties and Specifications

The **Fmoc-Photo-Linker**, chemically known as 4-{4-[1-(9-Fluorenylmethyloxycarbonylamo)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a photolabile linker designed for the synthesis of C-terminal peptide amides.<sup>[1]</sup> Its key feature is the ortho-nitrobenzyl moiety, which allows for cleavage from a solid support under mild UV irradiation, preserving the integrity of sensitive peptides.<sup>[1]</sup>

The linker's properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	162827-98-7[2][3]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> N <sub>2</sub> O <sub>8</sub> [2][3]
Molecular Weight	520.56 g/mol [2][3]
Appearance	White to off-white powder
Solubility	Soluble in common organic solvents such as DMF, DCM, and NMP.

Table 2: Photochemical Properties

Property	Value
Chromophore	ortho-Nitrobenzyl
Typical Cleavage Wavelength	~365 nm[4]
Cleavage Conditions	Neutral pH, room temperature[4]
Cleavage Efficiency	Can exceed 90% under optimal conditions.[1] Factors influencing efficiency include light intensity, irradiation time, and agitation of the solid support.[1][5]
Molar Absorptivity ( $\epsilon$ ) at $\lambda_{max}$	Data not available for this specific linker. Typical values for related o-nitrobenzyl compounds are in the range of 1,000-10,000 M <sup>-1</sup> cm <sup>-1</sup> .
Quantum Yield ( $\Phi$ )	Data not available for this specific linker. Quantum yields for o-nitrobenzyl compounds are highly dependent on the leaving group and substitution pattern on the aromatic ring.[6] The presence of electron-donating methoxy groups, as in this linker, generally increases the quantum yield.[7][8]

## Mechanism of Action

The functionality of the **Fmoc-Photo-Linker** is centered around two key components: the Fmoc protecting group and the photolabile ortho-nitrobenzyl core.

- **Fmoc Group:** The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. It is stable under the conditions of peptide coupling but can be readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF), to allow for the addition of the next amino acid.[\[4\]](#)
- **Photolabile Core:** The ortho-nitrobenzyl group is the light-sensitive component. Upon irradiation with UV light (around 365 nm), an intramolecular hydrogen abstraction is initiated, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to form an o-nitrosobenzaldehyde derivative, which results in the cleavage of the bond connecting the linker to the synthesized peptide, releasing the peptide amide from the solid support.[\[9\]](#)

## Experimental Protocols

### Attachment of Fmoc-Photo-Linker to Amino-Functionalized Resin

This protocol describes the loading of the **Fmoc-Photo-Linker** onto an amino-functionalized solid support (e.g., Rink Amide resin).

Materials:

- Amino-functionalized resin (e.g., Rink Amide resin)
- **Fmoc-Photo-Linker**
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBT)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Piperidine
- Reaction vessel with a filter

**Procedure:**

- Swell the amino-functionalized resin in DMF for at least 1 hour in the reaction vessel.
- Drain the DMF.
- Dissolve 1.5 to 2.5 equivalents of **Fmoc-Photo-Linker** and an equimolar amount of HOBr in a minimal amount of DMF.
- Add 1.0 equivalent of DIC to the **Fmoc-Photo-Linker/HOBr** solution and allow it to pre-activate for 10 minutes.
- Add the activated linker solution to the swollen resin.
- Agitate the mixture at room temperature for 2-4 hours.
- Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
- To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.
- Wash the resin as described in step 7.
- The loading of the linker can be quantified by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzylfulvene-piperidine adduct at approximately 301 nm.

## **Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Photo-Linker Resin**

This protocol outlines the general cycle for elongating the peptide chain on the **Fmoc-Photo-Linker** functionalized resin.

## Materials:

- **Fmoc-Photo-Linker** functionalized resin
- Fmoc-protected amino acids
- Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
- Base (e.g., Diisopropylethylamine - DIPEA)
- 20% (v/v) Piperidine in DMF
- DMF
- DCM

## Procedure:

- Fmoc Deprotection:
  - Swell the resin in DMF.
  - Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.
  - Drain the solution and wash the resin thoroughly with DMF.
- Amino Acid Coupling:
  - In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU) in DMF.
  - Add a base (e.g., DIPEA) to the activation mixture.
  - Add the activated amino acid solution to the deprotected resin.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
  - Drain the reaction solution and wash the resin with DMF.

- Repeat steps 1 and 2 for each subsequent amino acid in the desired peptide sequence.

## Photocleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

### Materials:

- Peptide-bound **Fmoc-Photo-Linker** resin
- Cleavage solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol)
- UV lamp (e.g., a high-pressure mercury lamp with a filter for 365 nm)
- Quartz reaction vessel or a standard glass vessel transparent to the cleavage wavelength
- Collection flask

### Procedure:

- Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
- Swell the resin in the chosen cleavage solvent in the photoreactor. A common solvent system is TFE/DCM (1:4 v/v).
- Irradiate the resin suspension with UV light (e.g., 365 nm) at room temperature. The irradiation time can range from 30 minutes to several hours, depending on the scale of the synthesis, the light source intensity, and the specific peptide sequence. It is recommended to perform a small-scale test to optimize the cleavage time.
- During irradiation, gentle agitation or stirring of the resin slurry can improve cleavage efficiency by ensuring uniform exposure to the light source.<sup>[5]</sup>
- After the irradiation is complete, filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with additional cleavage solvent and combine the filtrates.

- The solvent can be removed under reduced pressure to yield the crude peptide.
- The crude peptide can then be purified by standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualizations

The following diagrams illustrate the key workflows associated with the use of the **Fmoc-Photo-Linker**.



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Caption: Workflow for Solid-Phase Peptide Synthesis using **Fmoc-Photo-Linker**.



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Caption: Simplified mechanism of photocleavage for the ortho-nitrobenzyl linker.

## Applications in Research and Drug Development

The **Fmoc-Photo-Linker** is a valuable tool in various scientific disciplines:

- Peptide Synthesis: Its primary application is in the solid-phase synthesis of C-terminal peptide amides, enabling the production of complex and sensitive peptides with high purity.
- Drug Discovery: The ability to synthesize diverse peptide libraries with high fidelity is crucial for screening and identifying novel therapeutic candidates.

- Chemical Biology: The controlled release of peptides using light allows for spatiotemporal control in biological assays, facilitating the study of protein-protein interactions, enzyme activity, and cellular signaling pathways.
- Biomaterials: Photolabile linkers are used to create light-responsive hydrogels and surfaces for applications in tissue engineering and controlled drug delivery. The ability to release bioactive peptides from a material with a light stimulus offers precise control over cellular behavior.

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